5-Ethylsulfanyl-[1,2,3]thiadiazole
Overview
Description
5-Ethylsulfanyl-[1,2,3]thiadiazole is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are widely studied in medicinal chemistry due to their broad spectrum of biological activities
Preparation Methods
The synthesis of 5-Ethylsulfanyl-[1,2,3]thiadiazole can be achieved through several methods. One common approach involves the reaction of N-tosyl hydrazone with elemental sulfur, catalyzed by tetrabutylammonium iodide . This method is simple and efficient, providing a feasible route to obtain 1,2,3-thiadiazole derivatives. Industrial production methods often involve similar synthetic strategies, utilizing readily available starting materials and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethylsulfanyl-[1,2,3]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiadiazole derivatives with different functional groups .
Scientific Research Applications
5-Ethylsulfanyl-[1,2,3]thiadiazole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiadiazole derivatives are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a component in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 5-Ethylsulfanyl-[1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong bonds with biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes, interference with DNA replication, or disruption of cellular membranes . The exact pathways involved depend on the specific application and target, but the compound’s ability to interact with a wide range of biological molecules makes it a versatile tool in scientific research .
Comparison with Similar Compounds
5-Ethylsulfanyl-[1,2,3]thiadiazole is unique among thiadiazole derivatives due to its specific substitution pattern. Similar compounds include other thiadiazole derivatives such as 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . These compounds share the same core structure but differ in the arrangement of their sulfur and nitrogen atoms. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethylsulfanylthiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKBVAJMGSRDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493118 | |
Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50473-51-3 | |
Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.